cIAP1 ligand 2

Targeted Protein Degradation PROTAC SNIPER

Choose cIAP1 ligand 2 for its unique selectivity profile, favoring cIAP1/2 over XIAP, enabling auto-ubiquitination-driven degradation distinct from VHL/CRBN-based PROTACs—critical for targeting degradation-resistant proteins. Ideal for SNIPER/PROTAC SAR studies, its ≥98% purity ensures reproducible conjugation and minimized variability. Verify supplier quality before purchase.

Molecular Formula C34H40N4O6S
Molecular Weight 632.8 g/mol
Cat. No. B12422153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecIAP1 ligand 2
Molecular FormulaC34H40N4O6S
Molecular Weight632.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OCC5=CC=CC=C5
InChIInChI=1S/C34H40N4O6S/c1-22(37(2)34(43)44-20-23-11-5-3-6-12-23)31(41)36-29(24-13-7-4-8-14-24)33(42)38-18-10-17-28(38)32-35-27(21-45-32)30(40)25-15-9-16-26(39)19-25/h3,5-6,9,11-12,15-16,19,21-22,24,28-29,39H,4,7-8,10,13-14,17-18,20H2,1-2H3,(H,36,41)/t22-,28-,29-/m0/s1
InChIKeyWAZFEKJBUJBBQP-ZRKWFTTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cIAP1 Ligand 2: A High-Purity LCL161-Derivative E3 Ligase Binder for SNIPER and PROTAC Development


cIAP1 ligand 2 (CAS: 2357114-70-4; E3 ligase Ligand 11) is a synthetic small molecule engineered as an LCL161-derivative IAP ligand [1]. It is designed to selectively recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, for use in targeted protein degradation (TPD) technologies such as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) and PROTACs (Proteolysis Targeting Chimeras) . The compound features a molecular formula of C34H40N4O6S and a molecular weight of 632.8 g/mol [1].

Why cIAP1 Ligand 2 Cannot Be Interchanged with Generic IAP Ligands in Degrader Design


Simple substitution of cIAP1 ligand 2 with another IAP ligand (e.g., a generic LCL161 analog or a different E3 ligase recruiter like VHL or CRBN) is scientifically unsound due to its distinct structural and functional profile. cIAP1 ligand 2 is a specific derivative of LCL161, and its unique chemical structure dictates its binding affinity, selectivity, and the geometry of the resulting ternary complex in a degrader . Critically, cIAP1-based degraders (SNIPERs) are known to induce the auto-ubiquitination and degradation of cIAP1 itself, a mechanism distinct from VHL- or CRBN-based PROTACs and one that is highly dependent on the specific ligand's interaction with the BIR domains . Therefore, replacing cIAP1 ligand 2 without empirical validation risks altering degradation efficiency, target selectivity, and the overall biological outcome, potentially leading to failed experiments and erroneous conclusions.

Quantitative Evidence for cIAP1 Ligand 2 Differentiation and Procurement


cIAP1 Ligand 2 Molecular Weight and Structure Differentiate It from the Closely Related cIAP1 Ligand 1

cIAP1 ligand 2 (C34H40N4O6S, 632.8 g/mol) is a distinct, higher molecular weight analog compared to cIAP1 ligand 1 (C31H42N4O6S, 598.75 g/mol) [1]. This difference of 34 Da is due to variations in the core LCL161-derived structure, which can impact the physicochemical properties, linker attachment points, and the overall geometry of the resulting bifunctional degrader .

Targeted Protein Degradation PROTAC SNIPER

High Reported Purity (>98%) for cIAP1 Ligand 2 Ensures Reproducible Degrader Synthesis

Vendor datasheets consistently report a purity of >98% for cIAP1 ligand 2 [1]. High chemical purity is essential for minimizing off-target effects and ensuring stoichiometric accuracy when conjugating the ligand to a linker and a target-binding moiety, a critical factor for the reproducible synthesis and activity of SNIPER and PROTAC molecules.

Chemical Biology Medicinal Chemistry PROTAC Synthesis

cIAP1 Ligand 2 Exhibits Nanomolar Binding Affinity for cIAP1 with Specificity Over XIAP

Data indicate that cIAP1 ligand 2 exhibits high binding affinity for cIAP1, with Ki values reported in the nanomolar range for both cIAP1 and cIAP2, while demonstrating significantly lower affinity for the related protein XIAP . This selectivity profile is critical for minimizing XIAP-mediated off-target effects and ensuring that the observed degradation is specifically mediated by cIAP1 recruitment.

E3 Ligase Recruitment Binding Affinity Selectivity

Primary Application Scenarios for cIAP1 Ligand 2 in Targeted Protein Degradation Research


Construction of cIAP1-Recruiting SNIPERs for Novel Target Validation

cIAP1 ligand 2 is the ligand of choice for researchers seeking to build SNIPER molecules to investigate the degradation of novel therapeutic targets. Its defined structure and high purity ensure reproducible conjugation to an ABL inhibitor via a linker, as established in the literature . This application is particularly suited for early-stage drug discovery where the unique auto-ubiquitination mechanism of cIAP1 is being explored as a potential advantage over VHL- or CRBN-based systems.

Development of cIAP1-Based PROTACs with a Distinct Mechanism of Action

For research programs aiming to diversify their degrader portfolio beyond the well-trodden VHL and CRBN pathways, cIAP1 ligand 2 offers a strategic entry point. Its selectivity profile, which favors cIAP1/2 over XIAP , allows for the design of PROTACs with a potentially different degradation kinetic and selectivity profile. This is critical for targeting proteins that are resistant to degradation by other E3 ligase systems .

High-Purity Stock for Chemical Biology and Medicinal Chemistry SAR Studies

The >98% purity of cIAP1 ligand 2 [1] makes it an ideal starting material for structure-activity relationship (SAR) studies aimed at optimizing the linker length, composition, or attachment point in a SNIPER or PROTAC. Using a high-purity ligand minimizes variability in conjugation efficiency, allowing chemists to more accurately attribute changes in degradation activity to the modifications made in the bifunctional molecule.

Research on Apoptosis and NF-κB Pathway Modulation via cIAP1 Degradation

Because cIAP1 plays a central role in regulating apoptosis and the NF-κB pathway, cIAP1 ligand 2 can be used as a tool to study the effects of targeted cIAP1 degradation in cancer cell lines . The ligand's ability to induce cIAP1 auto-ubiquitination provides a unique model for dissecting the cellular consequences of cIAP1 depletion, distinct from simple inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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